

# Spectroscopic Profile of 4-(Pyrrolidin-1-yl)butan-1-amine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)butan-1-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for the bifunctional amine, **4-(Pyrrolidin-1-yl)butan-1-amine** (CAS No. 24715-90-0). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines predicted spectroscopic characteristics and provides standardized experimental protocols for its analysis.

## Molecular Structure and Properties

**4-(Pyrrolidin-1-yl)butan-1-amine** is a diamine featuring a primary amine and a tertiary amine integrated into a pyrrolidine ring, connected by a butyl chain. This structure offers multiple sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science.

- Molecular Formula:  $C_8H_{18}N_2$  [1]
- Molecular Weight: 142.24 g/mol [1]
- IUPAC Name: 4-pyrrolidin-1-ylbutan-1-amine [1]

## Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for **4-(Pyrrolidin-1-yl)butan-1-amine**. These

predictions are based on established spectroscopic principles and computational models.

## <sup>1</sup>H NMR (Proton NMR) Spectroscopy

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~2.70	Triplet	2H	H-1 (-CH <sub>2</sub> -NH <sub>2</sub> )
~2.50	Broad Singlet	2H	-NH <sub>2</sub>
~2.45	Triplet	2H	H-4 (-CH <sub>2</sub> -N(CH <sub>2</sub> ) <sub>2</sub> )
~2.35	Multiplet	4H	H-α (Pyrrolidine)
~1.70	Multiplet	4H	H-β (Pyrrolidine)
~1.55	Multiplet	2H	H-2
~1.45	Multiplet	2H	H-3

## <sup>13</sup>C NMR (Carbon NMR) Spectroscopy

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Assignment
~56.0	C-4 (-CH <sub>2</sub> -N(CH <sub>2</sub> ) <sub>2</sub> )
~54.2	C-α (Pyrrolidine)
~42.0	C-1 (-CH <sub>2</sub> -NH <sub>2</sub> )
~30.0	C-2
~27.5	C-3
~23.4	C-β (Pyrrolidine)

## Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass/Charge Ratio)	Predicted Fragment
143.15	$[M+H]^+$ (Molecular Ion)
125.14	$[M+H - NH_3]^+$
84.08	$[C_5H_{10}N]^+$ (Pyrrolidinylmethyl cation)
71.07	$[C_4H_9N]^+$ (Protonated Pyrrolidine)

## Infrared (IR) Spectroscopy

Sample Preparation: Neat Liquid Film

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3250	Medium, Broad (doublet)	N-H Stretch (Primary Amine)
2960 - 2800	Strong	C-H Stretch (Aliphatic)
1650 - 1580	Medium	N-H Bend (Scissoring)
1470 - 1440	Medium	C-H Bend (Scissoring)
1150 - 1050	Medium-Strong	C-N Stretch

## Standardized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for liquid amine samples like **4-(Pyrrolidin-1-yl)butan-1-amine**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Pyrrolidin-1-yl)butan-1-amine** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta = 0.0$  ppm).

- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For  $^1\text{H}$  NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence should be used.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

## Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the analyte (1-10  $\mu\text{g/mL}$ ) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- **Data Acquisition:** Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire data in positive ion mode over a mass range of  $m/z$  50-500. For fragmentation studies (MS/MS), the molecular ion ( $[\text{M}+\text{H}]^+$ ) at  $m/z$  143.15 is selected and subjected to collision-induced dissociation (CID).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

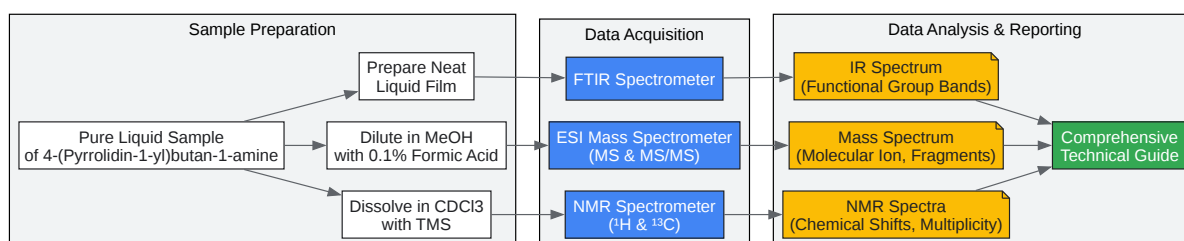
## Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** As **4-(Pyrrolidin-1-yl)butan-1-amine** is a liquid, a neat sample is prepared by placing a single drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- **Background Collection:** Obtain a background spectrum of the clean, empty salt plates to subtract atmospheric and instrumental interferences.
- **Data Acquisition:** Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .

- Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of **4-(Pyrrolidin-1-yl)butan-1-amine**.



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Caption: Spectroscopic characterization workflow.

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## References

- 1. 4-(Pyrrolidin-1-yl)butan-1-amine | C<sub>8</sub>H<sub>18</sub>N<sub>2</sub> | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]
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